Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide
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Overview
Description
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide is a complex organic compound with a unique structure that includes a thiophene ring, an amide linkage, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Amide Formation: The amide linkage is formed by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Quaternary Ammonium Formation: The final step involves the quaternization of the amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ammonium salts
Scientific Research Applications
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or nucleic acids, potentially disrupting their function. The thiophene ring and amide linkage may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furylacetamido)ethyl)methyl-, bromide: Similar structure but with a furan ring instead of a thiophene ring.
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyridylacetamido)ethyl)methyl-, bromide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
CAS No. |
26058-54-8 |
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Molecular Formula |
C20H29BrN2O2S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C20H29N2O2S.BrH/c1-5-22(4,6-2)15-14-21(3)19(23)20(24,18-13-10-16-25-18)17-11-8-7-9-12-17;/h7-13,16,24H,5-6,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WWODOPWOVMTINM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] |
Origin of Product |
United States |
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